8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor agonist GPCR selectivity G-protein bias

8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021222-87-6) is a fully synthetic spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This scaffold features a quaternary spiro carbon linking a hydantoin ring and a piperidine ring, with the latter bearing an N-sulfonyl substituent.

Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
CAS No. 1021222-87-6
Cat. No. B6571013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021222-87-6
Molecular FormulaC18H25N3O4S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)NC1=O
InChIInChI=1S/C18H25N3O4S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)26(24,25)15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23)
InChIKeyYXQKEXPRALHIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021222-87-6): Structural Context and Chemical Class


8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021222-87-6) is a fully synthetic spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype [1]. This scaffold features a quaternary spiro carbon linking a hydantoin ring and a piperidine ring, with the latter bearing an N-sulfonyl substituent. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has been validated across multiple therapeutic programs, including δ opioid receptor (DOR) agonism, HIF prolyl hydroxylase (PHD) inhibition, and F1/F0-ATP synthase modulation, establishing it as a privileged scaffold in medicinal chemistry [2][3]. The compound's distinctive structural features—2,4-dimethylbenzenesulfonyl at the 8-position and n-propyl at the 3-position—place it at a SAR intersection relevant to analgesia, anemia, and ischemia-reperfusion injury research.

Why Even Closely Related 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs Cannot Substitute for CAS 1021222-87-6


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, minor structural modifications at the N8-sulfonyl and N3-alkyl positions profoundly alter target engagement, selectivity fingerprints, and downstream pharmacological profiles. The 2,4-dimethylbenzenesulfonyl group—with its specific methyl substitution pattern—confers unique steric and electronic properties that differ from 3,4-dimethyl, 2,5-dimethyl, 4-methoxy, or unsubstituted benzenesulfonyl analogs [1]. In the δ opioid receptor program, the identity of the N8 substituent was found to critically determine DOR selectivity over 167 other GPCRs [2]. Similarly, in the HIF PHD inhibitor series, N3-alkyl variation directly impacted PHD2 IC50, hERG liability, and ALT elevation profiles [3]. The N3-propyl group in CAS 1021222-87-6 occupies a distinct lipophilic pocket compared to N3-methyl or N3-benzyl analogs, affecting both potency and pharmacokinetics. These SAR interdependencies mean that substitution of even a single functional group—without systematic re-profiling—can shift a compound from a selective DOR agonist or PHD pan-inhibitor to an inactive, toxic, or off-target entity. Procuring the exact CAS number ensures experimental reproducibility and eliminates confounding variables introduced by structural impurities or unintended analog contamination.

Quantitative Differentiation Evidence for CAS 1021222-87-6 vs. Closest Analogs and In-Class Candidates


Chemotype-Level δ Opioid Receptor Selectivity vs. SNC80/BW373U86 Diethylbenzamide Class

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype—to which CAS 1021222-87-6 belongs—represents a structurally novel DOR agonist scaffold distinct from the diethylbenzamide class (e.g., SNC80, BW373U86) that has dominated clinical development. In a panel of 167 GPCRs, the most potent spirohydantoin hit compound exhibited DOR-selective agonism with no significant off-target activity, contrasting with the broader receptor interaction profiles reported for SNC80-class agonists [1]. Moreover, the spirohydantoin chemotype demonstrated a bias toward G-protein signaling with low β-arrestin 2 recruitment efficacy, whereas SNC80 is a highly efficacious β-arrestin recruiter—a signaling profile associated with pro-convulsant effects and tachyphylaxis in vivo [1]. In the complete Freund's adjuvant (CFA) model of inflammatory pain in C57BL/6 mice, the lead spirohydantoin exhibited anti-allodynic efficacy in both male and female animals [1]. While direct quantitative data for CAS 1021222-87-6 specifically is not yet publicly available, the compound's structural alignment with this validated chemotype provides a differentiated starting point for DOR-focused pain programs seeking to avoid the liabilities of the diethylbenzamide class.

δ opioid receptor agonist GPCR selectivity G-protein bias analgesia

Sulfonyl Substituent Regioisomeric Differentiation: 2,4-Dimethyl vs. 3,4-Dimethylbenzenesulfonyl Analogs

The 2,4-dimethylbenzenesulfonyl group in CAS 1021222-87-6 is regioisomerically distinct from the 3,4-dimethylbenzenesulfonyl substitution found in closely related analogs such as CAS 1021111-24-9 . In the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, the sulfonyl aryl substitution pattern directly influences the spatial orientation of the aromatic ring relative to the spirocyclic core, affecting binding pocket complementarity. The 2,4-dimethyl substitution places a methyl group ortho to the sulfonamide linkage, introducing steric constraint that restricts rotation around the S–N bond, whereas the 3,4-dimethyl analog lacks this ortho steric effect. The presence of two electron-donating methyl groups at the 2- and 4-positions also modulates the sulfonamide's hydrogen-bond acceptor capacity and overall LogP compared to mono-methyl, methoxy, or halogen-substituted analogs. While compound-specific potency data for this regioisomeric pair has not been published, established SAR within the spirohydantoin class demonstrates that benzenesulfonyl substitution patterns are a critical determinant of target selectivity and potency [1].

GPCR modulation enzyme inhibition benzenesulfonyl SAR selectivity

N3-Propyl vs. N3-Methyl Pharmacokinetic Differentiation in Spirohydantoin Series

In the HIF PHD pan-inhibitor program, systematic variation of the N3 substituent on the 1,3,8-triazaspiro[4.5]decane-2,4-dione core revealed that the N3-alkyl group is a key determinant of pharmacokinetic (PK) profile, particularly oral exposure and clearance rate [1]. The Vachal et al. (2012) study demonstrated that N3-substitution directly impacted PHD2 IC50 values, with certain N3-alkyl variants achieving single-digit nanomolar potency. While specific PK data for the N3-propyl group of CAS 1021222-87-6 has not been disclosed, the n-propyl chain offers a balance between lipophilicity and metabolic liability that differs from the N3-methyl variant—which typically yields lower LogD but potentially faster oxidative N-dealkylation—and from N3-benzyl or N3-aryl variants, which increase LogD and CYP450 susceptibility [1][2]. Additionally, the N3-propyl group contributes to a molecular weight of 379.5 g/mol and a predicted LogP of approximately 2.5 (ACD/Labs estimate for the spirohydantoin core), placing CAS 1021222-87-6 within favorable drug-like property space relative to bulkier N3-substituted analogs.

N3-alkyl SAR PHD inhibitor oral bioavailability metabolic stability

Physicochemical Property Trade-Off: 2,4-Dimethylbenzenesulfonyl-Propyl vs. Butylsulfonyl-Propyl Spirohydantoin

A direct structural comparator is 8-(butylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021223-07-3), which replaces the 2,4-dimethylbenzenesulfonyl group of CAS 1021222-87-6 with an n-butylsulfonyl chain . Calculated physicochemical data for the butylsulfonyl analog (ChemSpider CSID:22340854) shows: density 1.3±0.1 g/cm³, polar surface area 95 Ų, LogP (ACD/Labs) 1.91, and LogD (pH 5.5/7.4) 1.42 . In contrast, the 2,4-dimethylbenzenesulfonyl group of CAS 1021222-87-6 introduces an aromatic ring that increases LogP by approximately 0.5–1.0 log units (estimated based on Hansch π constants: phenyl ≈ +2.0 vs. n-butyl ≈ +2.0, but sulfonamide aryl conjugation reduces effective lipophilicity relative to additivity). The aromatic sulfonamide also increases polar surface area (to ~100–110 Ų, estimated), enhancing hydrogen-bond acceptor capacity while reducing membrane permeability relative to the butylsulfonyl analog. This trade-off profile positions CAS 1021222-87-6 as a more balanced CNS-accessible scaffold compared to fully aliphatic sulfonyl variants, which may exhibit excessive permeability but reduced target binding affinity.

LogP solubility permeability spirohydantoin physicochemical

Scaffold Privilege: 1,3,8-Triazaspiro[4.5]decane-2,4-dione as Multitarget-Relevant Core vs. Other Spirocyclic Chemotypes

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has demonstrated target engagement across at least four distinct protein families: (i) δ opioid receptors (DOR)—novel agonist chemotype with G-protein bias [1]; (ii) HIF prolyl hydroxylases 1-3 (PHD1-3)—pan-inhibition with IC50 values reaching 4 nM for optimized analogs [2]; (iii) F1/F0-ATP synthase C subunit—selective inhibition modulating mitochondrial permeability transition pore opening [3]; and (iv) TRPA1 ion channel—modulation for pain indications [4]. This breadth of validated target engagement distinguishes the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold from other spirocyclic cores (e.g., 2,8-diazaspiro[4.5]decane-1,3-dione or 1,4,8-triazaspiro[4.5]dec-3-en-2-one), which have been explored against a narrower range of targets. The specific substitution pattern of CAS 1021222-87-6 positions it at the intersection of multiple therapeutic hypotheses, making it a valuable probe for phenotypic screening libraries and polypharmacology studies.

privileged scaffold HIF PHD inhibitor F1/F0-ATP synthase inhibitor DOR agonist multi-indication

Optimal Research and Procurement Application Scenarios for CAS 1021222-87-6 Based on Differentiation Evidence


δ Opioid Receptor Agonist Screening Library Expansion (Pain and Neurological Disorders)

CAS 1021222-87-6 serves as a structural probe within the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonist chemotype described by Meqbil et al. (2024). Procurement is indicated for DOR-focused programs seeking to diversify beyond the clinically challenged diethylbenzamide class (SNC80/BW373U86). The compound is suitable for β-arrestin recruitment counterscreens to confirm G-protein bias, selectivity profiling against μ, κ, and nociceptin opioid receptors, and comparative anti-allodynic efficacy testing in CFA inflammatory pain models. Its 2,4-dimethylbenzenesulfonyl group provides a distinct steric and electronic profile relative to the three published hit compounds, enabling SAR exploration at the N8 position [1].

HIF Prolyl Hydroxylase Pan-Inhibition Lead Optimization (Anemia and Ischemic Disease)

The spirohydantoin scaffold has been validated as a short-acting PHD1-3 pan-inhibitor chemotype with robust EPO upregulation in preclinical species (Vachal et al., 2012). CAS 1021222-87-6 can be deployed as a comparator compound for evaluating the impact of N8-benzenesulfonyl (vs. N8-alkyl or N8-acyl) substitution on PHD isoform selectivity, hERG liability, and ALT elevation profiles. The N3-propyl group aligns with the optimal PK profile identified in the Vachal et al. series, making this compound a relevant control for PK/PD correlation studies [2].

Mitochondrial Permeability Transition Pore (mPTP) Modulation Research (Ischemia-Reperfusion Injury)

The 1,3,8-triazaspiro scaffold is claimed as a selective inhibitor of the C subunit of F1/F0-ATP synthase and modulator of mPTP opening in the treatment of reperfusion injury (EP3829579B1). CAS 1021222-87-6 contains the key N8-sulfonyl linkage (A = -SO2- in Formula I of the patent) and the N3-propyl substituent, placing it within the claimed structural space. Researchers studying cardioprotection, neuroprotection, or nephroprotection in ischemia-reperfusion models can utilize this compound to probe the structure-activity relationship of sulfonyl-substituted spirohydantoins on mitochondrial calcium retention capacity and cell viability endpoints [3].

TRPA1 Ion Channel Modulator Screening (Inflammatory Pain and Irritant Response)

US Patent US9951046B2 discloses 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as TRPA1 modulators for pain. While the patent exemplifies 1,3-dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl] substitution, the core scaffold and N8-sulfonyl-aryl motif of CAS 1021222-87-6 are consistent with the claimed Markush structure. Procurement of this compound enables head-to-head comparison with the patented exemplar to assess the impact of 2,4-dimethyl substitution versus 4-trifluoromethoxy substitution on TRPA1 calcium flux inhibition and selectivity over TRPV1, TRPM8, and other TRP channels [4].

Quote Request

Request a Quote for 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.